1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide

Description

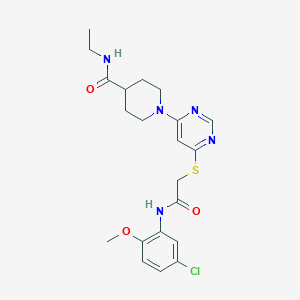

This compound features a pyrimidine core substituted with a thioether-linked 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl group and an N-ethylpiperidine-4-carboxamide moiety. The pyrimidine ring is a hallmark of bioactive molecules, often contributing to hydrogen bonding and π-π stacking interactions with biological targets. The 5-chloro-2-methoxyphenyl group enhances lipophilicity and may influence target selectivity, while the piperidine carboxamide improves solubility and metabolic stability .

Properties

IUPAC Name |

1-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O3S/c1-3-23-21(29)14-6-8-27(9-7-14)18-11-20(25-13-24-18)31-12-19(28)26-16-10-15(22)4-5-17(16)30-2/h4-5,10-11,13-14H,3,6-9,12H2,1-2H3,(H,23,29)(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMCVRZOSLBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide represents a novel structure in medicinal chemistry, particularly in the development of anticancer agents. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrimidine ring, a piperidine moiety, and a chloro-substituted phenyl group. Its molecular formula is and it has a molecular weight of approximately 364.86 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Efficacy

Recent studies have highlighted the compound's significant anticancer properties. One study reported that this compound exhibited a broad spectrum of cell inhibition against 60 human cancer cell lines, with growth inhibition percentages ranging from -85.67% to -41.54% across different cell types .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Analysis revealed that it promotes the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This shift leads to an altered balance favoring apoptosis .

In Vitro Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MALME-3M | 0.70 | 2.74 | 12.31 |

| LOXIMVI | 0.85 | 3.00 | 13.00 |

| SK-MEL-5 | 0.99 | 2.90 | 11.50 |

| HL-60(TB) | 1.50 | 4.00 | 15.00 |

These values indicate that the compound is particularly potent against melanoma and leukemia cell lines, suggesting its potential use in treating these cancers.

Case Studies

In a notable case study, the compound was tested against several resistant cancer cell lines where traditional therapies had failed. The results demonstrated not only cytotoxicity but also the ability to overcome resistance mechanisms typically seen in advanced cancers .

Pharmacokinetics and Toxicity

While the detailed pharmacokinetic profile remains under investigation, initial findings suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it has a relatively safe profile at therapeutic doses, though further studies are required to fully understand its long-term effects .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Bioactivity : The target compound’s thioether and chloro-methoxyphenyl groups may enhance membrane permeability and target binding compared to dichlorophenyl analogues .

- Metabolic Stability : The N-ethylpiperidine carboxamide likely reduces cytochrome P450-mediated metabolism relative to N-methyl derivatives, prolonging half-life .

- Synthetic Challenges : Introducing the thioether linkage requires controlled conditions to avoid oxidation, as seen in pyrimidine synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.